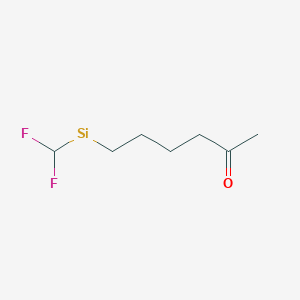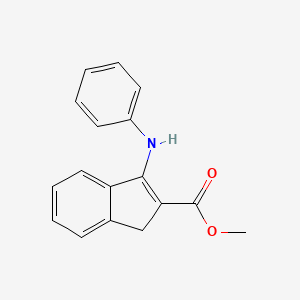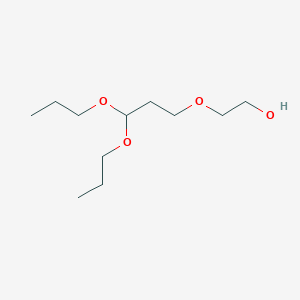![molecular formula C18H28N4O B14383512 3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL CAS No. 89443-64-1](/img/structure/B14383512.png)
3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL is a synthetic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure containing a benzene ring fused to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the indazole core through cyclization reactions. The piperidine moiety is introduced via nucleophilic substitution reactions.
Formation of Indazole Core: The indazole core can be synthesized using transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation.
Introduction of Piperidine Moiety: The piperidine group is introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the hexyl chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce byproducts. This can include the use of continuous flow reactors and green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety or the indazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a role in cell cycle regulation .
Comparación Con Compuestos Similares
Similar Compounds
Indazole Derivatives: Compounds like 1H-indazole and 2H-indazole share a similar core structure but differ in their substituents.
Piperidine Derivatives: Compounds containing the piperidine moiety, such as piperidine itself and its N-substituted derivatives.
Uniqueness
3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL is unique due to the combination of the indazole core and the piperidine moiety, which imparts specific biological activities and chemical reactivity. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Propiedades
Número CAS |
89443-64-1 |
|---|---|
Fórmula molecular |
C18H28N4O |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
3-(6-piperidin-1-ylhexylamino)-1H-indazol-5-ol |
InChI |
InChI=1S/C18H28N4O/c23-15-8-9-17-16(14-15)18(21-20-17)19-10-4-1-2-5-11-22-12-6-3-7-13-22/h8-9,14,23H,1-7,10-13H2,(H2,19,20,21) |
Clave InChI |
WCGALCNGJJLVLO-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCCCCNC2=NNC3=C2C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


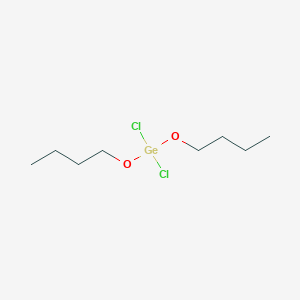
![5-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14383435.png)
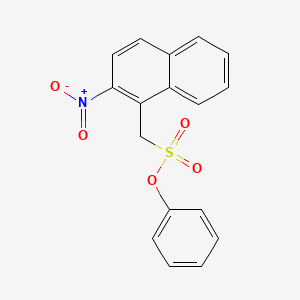

![4-[(1-Aminoethyl)amino]phenol](/img/structure/B14383446.png)
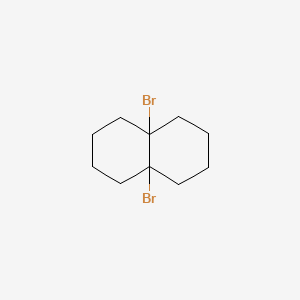
![N-{3-[(2-Methoxyethyl)amino]phenyl}acetamide](/img/structure/B14383458.png)

